molecular formula C8H3ClF6O2S B1303417 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride CAS No. 351003-22-0

2,5-Bis(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B1303417
CAS No.: 351003-22-0
M. Wt: 312.62 g/mol
InChI Key: KMEJLLXSUGLEDJ-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethyl)benzenesulfonyl chloride (CAS 351003-22-0) is a fluorinated aromatic sulfonyl chloride characterized by two trifluoromethyl (-CF₃) groups at the 2- and 5-positions of the benzene ring and a sulfonyl chloride (-SO₂Cl) functional group at position 1. This compound is a key intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives, which are widely used in pharmaceuticals, agrochemicals, and catalysis . Its strong electron-withdrawing substituents enhance the reactivity of the sulfonyl chloride group, making it highly effective in nucleophilic substitution reactions. The compound typically appears as a colorless to pale yellow solid or liquid and requires careful handling due to its corrosive nature .

Properties

IUPAC Name

2,5-bis(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF6O2S/c9-18(16,17)6-3-4(7(10,11)12)1-2-5(6)8(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEJLLXSUGLEDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380834
Record name 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride
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Molecular Weight

312.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-22-0
Record name 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride
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Record name 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride
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Record name 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride typically involves the chlorosulfonation of 2,5-Bis(trifluoromethyl)benzene. This reaction is carried out using chlorosulfonic acid (HSO₃Cl) as the sulfonating agent. The reaction conditions usually include:

  • Temperature: 0-5°C
  • Solvent: Dichloromethane (CH₂Cl₂)
  • Reaction Time: 2-3 hours

The reaction proceeds as follows:

(CF3)2C6H4+HSO3Cl(CF3)2C6H3SO2Cl+HCl(CF₃)₂C₆H₄ + HSO₃Cl \rightarrow (CF₃)₂C₆H₃SO₂Cl + HCl (CF3​)2​C6​H4​+HSO3​Cl→(CF3​)2​C6​H3​SO2​Cl+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation: It can be oxidized to sulfonic acid derivatives using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is used as the reducing agent.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols or thiols.

    Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

Synthetic Routes

The synthesis of 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride typically involves the chlorosulfonation of 2,5-Bis(trifluoromethyl)benzene using chlorosulfonic acid as the sulfonating agent. The reaction conditions generally include:

  • Temperature: 0-5°C
  • Solvent: Dichloromethane (CH₂Cl₂)
  • Reaction Time: 2-3 hours

The reaction can be summarized as follows:(CF3)2C6H4+HSO3Cl(CF3)2C6H3SO2Cl+HCl(CF_3)_2C_6H_4+HSO_3Cl\rightarrow (CF_3)_2C_6H_3SO_2Cl+HCl

Chemical Reactivity

The sulfonyl chloride group in this compound exhibits high reactivity towards nucleophiles, leading to various chemical reactions such as:

  • Nucleophilic Substitution: Formation of sulfonamide or sulfonate derivatives.
  • Reduction: Conversion to sulfonyl hydride using reducing agents like lithium aluminum hydride.
  • Oxidation: Transformation into sulfonic acid derivatives using strong oxidizing agents.

Organic Synthesis

This compound is widely used as a reagent in organic synthesis due to its electrophilic nature. It facilitates the modification of various organic compounds, which is essential for developing new materials and pharmaceuticals.

Biological Research

This compound has gained attention in biological research for its ability to modify biomolecules and potential applications in drug development. Key areas of application include:

Modification of Biomolecules:

  • It serves as a reagent for modifying peptides and proteins, aiding in studies on their structure and function.

Pharmaceutical Development:

  • Investigated as a building block for drug molecules, particularly those with enhanced efficacy against specific biological targets.

Enzyme Inhibition Studies

In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been effective in inhibiting certain proteases by covalently modifying active site residues, thereby decreasing enzymatic activity.

Antitumor Activity

Preliminary studies indicate that derivatives of this compound exhibit antitumor properties. Testing against various cancer cell lines has shown promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism appears to involve disruption of key signaling pathways essential for cancer cell survival.

Mechanism of Action

The mechanism of action of 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. The trifluoromethyl groups enhance the electrophilicity of the sulfonyl chloride, making it a highly reactive compound. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Table 1: Substituent Positions and Functional Groups

Compound Name CAS Number Substituent Positions Functional Group Key Structural Features
This compound 351003-22-0 2,5-CF₃; 1-SO₂Cl Sulfonyl chloride Electron-deficient aromatic ring
3,5-Bis(trifluoromethyl)benzenesulfonyl chloride 39234-86-1 3,5-CF₃; 1-SO₂Cl Sulfonyl chloride Symmetric substitution pattern
4-(Trifluoromethyl)benzenesulfonyl chloride Not specified 4-CF₃; 1-SO₂Cl Sulfonyl chloride Mono-CF₃ substitution
3,5-Bis(trifluoromethyl)benzoyl chloride 785-56-8 3,5-CF₃; 1-COCl Acyl chloride Electron-withdrawing acyl group
2,5-Difluoro-4-methylbenzenesulfonyl chloride 1394040-05-1 2,5-F; 4-CH₃; 1-SO₂Cl Sulfonyl chloride Mixed halogen/alkyl substitution
  • Substituent Effects: The 2,5-bis(trifluoromethyl) substitution pattern creates a sterically hindered and highly electron-deficient aromatic ring compared to mono-CF₃ or symmetric 3,5-CF₃ analogs. This increases electrophilicity at the sulfonyl chloride group, accelerating reactions with nucleophiles like amines or alcohols . In contrast, 3,5-bis(trifluoromethyl)benzenesulfonyl chloride (CAS 39234-86-1) has a symmetric structure, which may favor crystalline packing in ligand synthesis (e.g., in N,N’-(1,2-phenylene)bis-sulfonamide ligands for catalysis) .

Table 2: Reactivity and Use Cases

Compound Name Reactivity Profile Key Applications
This compound High reactivity in sulfonamide formation Pharmaceuticals, agrochemical intermediates
3,5-Bis(trifluoromethyl)benzenesulfonyl chloride Moderate steric hindrance Ligand synthesis for catalysis
4-(Trifluoromethyl)benzenesulfonyl chloride Moderate reactivity Electrochemical polymers
3,5-Bis(trifluoromethyl)benzoyl chloride Acylation reactions Peptide synthesis, fluorinated polymers
  • Reactivity: The sulfonyl chloride group in 2,5-bis(trifluoromethyl) derivatives reacts faster with amines (e.g., pyridin-2-amine derivatives) than mono-CF₃ analogs due to enhanced electrophilicity . In contrast, acyl chlorides like 3,5-bis(trifluoromethyl)benzoyl chloride (CAS 785-56-8) exhibit lower thermal stability, with a boiling point of 65–67°C at 12 mmHg, compared to sulfonyl chlorides, which generally have higher boiling points .

Table 3: Hazard Profiles

Compound Name Signal Word Hazard Statements Packing Group UN Number
This compound Warning H314 (skin corrosion), H318 (eye damage) III UN3261
3-Chloro-5-(trifluoromethyl)benzoyl chloride No data Not classified Not specified N/A
3,5-Bis(trifluoromethyl)benzenesulfonyl chloride Not reported Not reported Not specified N/A
  • Safety Notes: this compound requires stringent precautions (e.g., PPE, ventilation) due to its corrosive nature . In contrast, 3-chloro-5-(trifluoromethyl)benzoyl chloride (CAS 886496-83-9) lacks comprehensive GHS classification data, suggesting lower acute hazards .

Biological Activity

2,5-Bis(trifluoromethyl)benzenesulfonyl chloride (C8H3ClF6O2S) is a sulfonyl chloride compound notable for its unique electronic properties due to the presence of two trifluoromethyl groups at the 2 and 5 positions of the benzene ring. This molecular structure enhances its reactivity and potential biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves chlorosulfonation of 2,5-Bis(trifluoromethyl)benzene using chlorosulfonic acid as the sulfonating agent. The reaction conditions generally include:

  • Temperature: 0-5°C
  • Solvent: Dichloromethane (CH₂Cl₂)
  • Reaction Time: 2-3 hours

The reaction can be summarized as follows:

(CF3)2C6H4+HSO3Cl(CF3)2C6H3SO2Cl+HCl(CF_3)_2C_6H_4+HSO_3Cl\rightarrow (CF_3)_2C_6H_3SO_2Cl+HCl

This compound exhibits a melting point range of 59-63 °C and is characterized by its high reactivity due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The trifluoromethyl groups enhance lipophilicity, allowing the compound to penetrate cellular membranes and interact with hydrophobic regions of proteins and enzymes. This interaction can modulate enzymatic activity and influence various cellular processes.

Applications in Biological Research

Research indicates that this compound is utilized in several areas:

  • Modification of Biomolecules: It serves as a reagent for modifying peptides and proteins, facilitating studies on their structure and function.
  • Pharmaceutical Development: Investigated as a potential building block for drug molecules, particularly in synthesizing pharmaceuticals with enhanced efficacy .

Case Studies

  • Enzyme Inhibition Studies
    In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to effectively inhibit certain proteases by covalently modifying active site residues, leading to decreased enzymatic activity .
  • Antitumor Activity
    Preliminary studies suggest that derivatives of this compound exhibit antitumor properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism appears to involve disruption of key signaling pathways essential for cancer cell survival .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

Compound NamePosition of Trifluoromethyl GroupsUnique Properties
2,4-Bis(trifluoromethyl)benzenesulfonyl chloride2 and 4Less electrophilic than 2,5 variant
3,5-Bis(trifluoromethyl)benzenesulfonyl chloride3 and 5Similar reactivity but different biological targets
2,6-Dichlorobenzenesulfonyl chlorideN/ALacks trifluoromethyl groups; less lipophilic

The presence of two trifluoromethyl groups at the specific positions significantly enhances the compound's electrophilicity and biological activity compared to its analogs.

Q & A

Basic Questions

Q. What are the primary safety considerations when handling 2,5-bis(trifluoromethyl)benzenesulfonyl chloride in laboratory settings?

  • Answer : This compound is highly reactive and poses risks of skin/eye irritation and respiratory toxicity. Key precautions include:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .
  • Storage : Keep in airtight containers under inert gas (e.g., N₂) at room temperature, away from moisture and heat sources .

Q. What synthetic applications does this compound have in organic chemistry?

  • Answer : It is primarily used as a sulfonating agent to introduce sulfonyl groups into target molecules. Key applications include:

  • Sulfonamide Synthesis : React with amines to form sulfonamides, a common motif in pharmaceuticals.
  • Thiol Preparation : Analogous to its 3,5-isomer, it can act as a sulfonylating agent in thiol synthesis under mild conditions (e.g., with reducing agents like NaBH₄) .
  • Activation of Alcohols : Convert alcohols to sulfonate esters for nucleophilic substitution reactions.

Q. How can researchers confirm the structural integrity of this compound after synthesis or procurement?

  • Answer : Use a combination of spectroscopic and analytical methods:

  • ¹H/¹⁹F NMR : Identify characteristic peaks for trifluoromethyl groups (δ ~ -60 ppm in ¹⁹F NMR) and aromatic protons.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M]⁺ at m/z 324.65) and fragmentation patterns.
  • Elemental Analysis : Validate C, H, F, and S content against theoretical values.
  • Purity Assessment : Quantitative ¹⁹F NMR using certified reference materials (CRMs) ensures accuracy .

Advanced Research Questions

Q. What experimental strategies can mitigate side reactions when using this compound in moisture-sensitive reactions?

  • Answer : Side reactions (e.g., hydrolysis to sulfonic acids) can be minimized by:

  • Anhydrous Conditions : Use rigorously dried solvents (e.g., THF, CH₂Cl₂) and molecular sieves.
  • Inert Atmosphere : Conduct reactions under N₂/Ar with Schlenk-line techniques.
  • Controlled Stoichiometry : Add the reagent dropwise to avoid local excess, which promotes hydrolysis.
  • Low Temperatures : Perform reactions at 0–5°C to slow down decomposition .

Q. How does the electron-withdrawing effect of trifluoromethyl groups influence the reactivity of this compound compared to other sulfonyl chlorides?

  • Answer : The meta-trifluoromethyl groups enhance electrophilicity at the sulfur center due to their strong electron-withdrawing nature. This results in:

  • Increased Reactivity : Faster nucleophilic substitution compared to non-fluorinated analogs (e.g., benzenesulfonyl chloride).
  • Steric Effects : The 2,5-substitution pattern may hinder access to the sulfur center, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity.
  • Comparative Data : For example, 3,5-bis(trifluoromethyl)benzoyl chloride has a boiling point of 65–67°C (12 mmHg), indicating volatility that may influence reaction design .

Q. What analytical methods are recommended for quantifying this compound in complex reaction mixtures?

  • Answer :

Method Application Key Considerations
HPLC-UV Quantify residual reagentUse C18 columns with acetonitrile/water gradients; detect at 210–230 nm.
¹⁹F NMR Monitor reaction progressInternal standards (e.g., CF₃CO₂Na) improve accuracy .
Titration Measure active Cl contentArgentometric titration with AgNO₃; endpoint detected potentiometrically.

Q. How can researchers resolve contradictions in reaction yields when using this compound in multi-step syntheses?

  • Answer : Yield discrepancies often arise from competing hydrolysis or incomplete activation. Strategies include:

  • Kinetic Profiling : Use in-situ FTIR or Raman spectroscopy to track intermediate formation.
  • Byproduct Analysis : Identify sulfonic acids (via LC-MS) and optimize reaction time/temperature.
  • Computational Modeling : DFT calculations can predict activation barriers for sulfonylation steps, guiding solvent/ catalyst selection.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-Bis(trifluoromethyl)benzenesulfonyl chloride
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2,5-Bis(trifluoromethyl)benzenesulfonyl chloride

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